molecular formula C13H23NO5 B2433960 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate CAS No. 2044711-53-5

1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate

Cat. No. B2433960
CAS RN: 2044711-53-5
M. Wt: 273.329
InChI Key: NBGQOBKPQNOEQD-QVDQXJPCSA-N
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Description

“1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate” is a chemical compound . It is related to the compound “(3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride” which has a CAS Number: 955138-54-2 and a molecular weight of 294.78 .

Scientific Research Applications

Synthesis and Characterization

1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate and its derivatives are key components in various synthesis processes. For instance, they have been used in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting the compound's role in producing cis and trans isomers through reactions such as the Mitsunobu reaction (Boev et al., 2015). Additionally, its derivatives serve as scaffolds for the preparation of substituted piperidines, offering a versatile base for various synthetic pathways (Harmsen et al., 2011).

Structural Analysis and Properties

The compound and its variants have been subjects of thorough structural and molecular analyses. Studies involving crystal and molecular structure analysis, along with Density Functional Theory (DFT) calculations, have provided insights into the intramolecular interactions and hydrogen bonding patterns of these molecules. Such detailed analyses pave the way for understanding the compound's behavior in various chemical environments (Çolak et al., 2021).

Chemical Behavior and Reactivity

Research has also delved into the chemical behavior and reactivity of this compound's derivatives. For instance, the vinylfluoro group in related compounds has been identified as an acetonyl cation equivalent, showcasing a unique behavior under certain conditions and expanding the compound's utility in synthetic chemistry (Purkayastha et al., 2010). Moreover, the ability of its derivatives to participate in the synthesis of α-amino acid N-carboxy anhydrides demonstrates its versatility in producing a range of biochemically relevant compounds (Palomo et al., 1997).

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9?,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGQOBKPQNOEQD-QVDQXJPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CN(CC[C@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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